molecular formula C5H5BrN2O2 B2531918 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid CAS No. 1171125-21-5

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid

Cat. No. B2531918
M. Wt: 205.011
InChI Key: KXFCZQLMGQRYFZ-UHFFFAOYSA-N
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Description

“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1171125-21-5 . It has a molecular weight of 205.01 . The compound is a white to yellow solid .


Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is represented by the Inchi Code: 1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3, (H,7,8) (H,9,10) .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a white to yellow solid . It is part of the imidazole family, which is known to be highly soluble in water and other polar solvents .

Scientific Research Applications

Alkylation and Synthesis

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid is used in various alkylation reactions, forming complex molecules with significant implications in chemical research. For instance, the alkylation of imidazole-4(5)-carboxylic acid derivatives has been studied, leading to the formation of monoalkylation products like 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide. This process involves reactions with bromoacetic acid and its methyl ester, yielding a mixture of 1,4- and 1,5-isomers (Dumpis et al., 2003). Additionally, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position has been achieved, producing various 2-substituted derivatives through brominelithium exchange or palladium-catalyzed coupling, showcasing the compound's versatility in chemical synthesis (Collman, Zhong, & Boulatov, 2000).

Organic Synthesis and Medicinal Chemistry

The compound plays a crucial role in synthesizing organic molecules and pharmaceuticals. For example, high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids has been demonstrated. This method is pivotal for synthesizing NS5A inhibitors, such as daclatasvir, highlighting the importance of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid in medicinal chemistry (Carneiro et al., 2015). Furthermore, the study of the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, a compound that forms a three-dimensional network through hydrogen bonding, indicating its structural significance in chemical research (Wu, Liu, & Ng, 2005).

Synthetic Pathways and Structural Studies

Innovative synthetic pathways are explored using this compound, such as the synthesis of 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, displaying the compound's potential in creating diverse chemical libraries. This pathway also facilitates functionalization through Suzuki–Miyaura cross-coupling reactions, further expanding its application scope (Loubidi et al., 2016). Additionally, the structural analysis of N-methylated benzimidazole compounds offers insights into the design of amyloid-avid probes, underlining the compound's role in structural and medicinal chemistry (Ribeiro Morais et al., 2012).

Future Directions

The future directions of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” and similar compounds lie in their potential for the development of new drugs . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFCZQLMGQRYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid

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